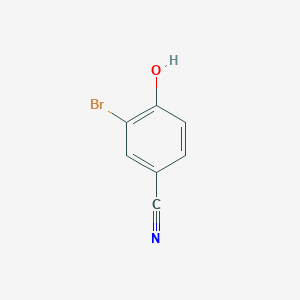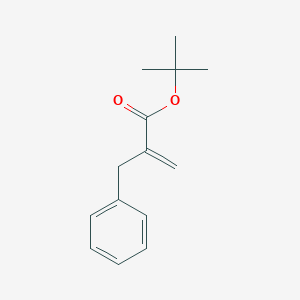
3,4-Difluoroaniline
Vue d'ensemble
Description
3,4-Difluoroaniline (DFA) is an aromatic amine with a wide range of applications in organic synthesis and scientific research. It is a colorless, volatile liquid with a melting point of -41°C and boiling point of 109°C. DFA is a versatile reagent used in the synthesis of various organic compounds, such as heterocycles, pharmaceuticals, pesticides, and dyes. It has also been investigated for its potential applications in various scientific disciplines, such as biochemistry, physiology, and pharmacology. In
Applications De Recherche Scientifique
Blocs de construction fluorés
3,4-Difluoroaniline est un bloc de construction fluoré . Il est utilisé dans la synthèse de divers composés organiques en raison de ses propriétés uniques. La présence d'atomes de fluor peut grandement influencer le comportement chimique et les propriétés des composés résultants.
Dégradation par Pseudomonas fluorescens
This compound (3,4-DFA) peut être dégradée en conditions aérobies par Pseudomonas fluorescens . Cette bactérie est connue pour sa capacité à dégrader une large gamme de composés organiques, ce qui la rend utile dans les efforts de biorémediation.
Synthèse de (3,4-difluoro)phénylquione
This compound a été utilisée dans la synthèse de (3,4-difluoro)phénylquione . Ce composé pourrait avoir des applications potentielles dans divers domaines, notamment la science des matériaux et les produits pharmaceutiques.
Activité anesthésique locale
Des dérivés de this compound ont été synthétisés et testés pour leur activité anesthésique locale . Cela suggère des applications potentielles dans le développement de nouveaux anesthésiques.
Safety and Hazards
3,4-Difluoroaniline is classified as hazardous under the Hazardous Products Regulations . It is combustible and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Mécanisme D'action
Target of Action
3,4-Difluoroaniline primarily targets the respiratory system . It is known to interact with various enzymes and proteins within this system, affecting its normal functioning.
Mode of Action
It is known that the compound can be degraded under aerobic conditions by certain bacteria, such asPseudomonas fluorescens . This suggests that it may interact with enzymes or other proteins in these organisms, leading to changes in their activity or function.
Biochemical Pathways
Given its degradation byPseudomonas fluorescens, it is likely that it impacts pathways related to aerobic respiration .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may be readily absorbed and distributed within the body .
Result of Action
Its degradation byPseudomonas fluorescens suggests that it may have an impact on the metabolic activity of these organisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its degradation by Pseudomonas fluorescens occurs under aerobic conditions , suggesting that the presence of oxygen may be a key factor in its activity. Additionally, its stability and efficacy may be affected by factors such as temperature and pH.
Analyse Biochimique
Molecular Mechanism
It is known that the compound can be degraded under aerobic conditions by Pseudomonas fluorescens , suggesting that it may interact with enzymes in the bacterial degradation pathway
Metabolic Pathways
3,4-Difluoroaniline is known to be degraded under aerobic conditions by Pseudomonas fluorescens This suggests that it may be involved in specific metabolic pathways in these bacteria
Propriétés
IUPAC Name |
3,4-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNUZKSSQHTNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191945 | |
| Record name | Benzenamine, 3,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3863-11-4 | |
| Record name | 3,4-Difluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3863-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003863114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3863-11-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-difluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Difluoroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MC3Z4TRF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














